molecular formula C10H11NO4 B133354 Ethyl 4-nitrophenylacetate CAS No. 5445-26-1

Ethyl 4-nitrophenylacetate

Cat. No.: B133354
CAS No.: 5445-26-1
M. Wt: 209.2 g/mol
InChI Key: DWDRNKYLWMKWTH-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenylacetate (CAS RN: 5445-26-1) is an aromatic ester with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . Structurally, it consists of a nitro-substituted benzene ring linked to an ethyl acetate group. Crystallographic studies reveal that the compound forms dimers via C–H···O interactions, with an average C=O bond length of 1.202 Å and a dihedral angle of 19.2° between benzene rings in the dimer .

This ester serves as a key intermediate in synthesizing anti-rheumatoid drugs and heterocyclic compounds, such as pyrazolone and pyridinone derivatives . It is also widely used as a substrate in enzymatic assays, particularly for studying carbonic anhydrase (CA) inhibition .

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDRNKYLWMKWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063891
Record name Benzeneacetic acid, 4-nitro-, ethyl ester
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5445-26-1
Record name Benzeneacetic acid, 4-nitro-, ethyl ester
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Record name Benzeneacetic acid, 4-nitro-, ethyl ester
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Record name Benzeneacetic acid, 4-nitro-, ethyl ester
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Record name Benzeneacetic acid, 4-nitro-, ethyl ester
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Record name Ethyl 4-nitrophenylacetate
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Preparation Methods

Acid-Catalyzed Esterification

The most common method involves the reaction of 4-nitrophenylacetic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst.

Procedure :

  • Reactants : 4-Nitrophenylacetic acid (1 mol), ethanol (3–5 mol), H₂SO₄ (5–10% w/w).

  • Conditions : Reflux at 78–80°C for 6–8 hours under anhydrous conditions.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.

  • Yield : 65–72%.

Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. The tetrahedral intermediate collapses to release water, forming the ester.

Key Data :

ParameterValue
Reaction Time6–8 hours
Temperature78–80°C
Catalyst Loading5–10% H₂SO₄
Purity (HPLC)≥98%

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Immobilized lipase (e.g., Candida antarctica lipase B) enables a solvent-free, eco-friendly approach.

Procedure :

  • Reactants : 4-Nitrophenol (1 mol), acetic acid (1.2 mol), ethanol (1.5 mol).

  • Conditions : 65°C, 200 rpm, 24 hours in n-heptane.

  • Workup : Filtration to recover lipase, solvent evaporation, and recrystallization.

  • Yield : 58% after 5 reuse cycles.

Advantages :

  • Avoids corrosive acids.

  • Enzyme recyclability reduces costs.

Limitations :

  • Lower yield compared to chemical methods.

  • Sensitivity to water content.

Acetylation of 4-Nitrophenol

Acetic Anhydride Method

4-Nitrophenol reacts with acetic anhydride in the presence of a base (e.g., DMAP).

Procedure :

  • Reactants : 4-Nitrophenol (1 mol), acetic anhydride (1.2 mol), DMAP (1 mol%).

  • Conditions : Stirring at 25°C for 2 hours in dichloromethane.

  • Workup : Extraction with 0.1 M HCl, drying over Na₂SO₄, and solvent removal.

  • Yield : Quantitative (>99%).

Characterization :

  • ¹H NMR (CDCl₃): δ 8.29 (d, J = 9.2 Hz, 2H), 7.36 (d, J = 9.2 Hz, 2H), 2.32 (s, 3H).

  • Melting Point : 64°C.

Industrial-Scale Production

Continuous Flow Process

Patents describe a scalable method using automated systems for nitration and esterification.

Steps :

  • Nitration : Ethyl phenylacetate is nitrated with HNO₃/H₂SO₄ at 0–5°C.

  • Esterification : The nitro intermediate reacts with ethanol under H₂SO₄ catalysis.

  • Purification : Distillation under reduced pressure (2.7 kPa, 196°C).

Key Parameters :

StageConditionsYield
Nitration0–5°C, 4 hours85–90%
Esterification78°C, 6 hours70–75%
Final Purity≥99.5% (GC)

Comparative Analysis of Methods

Table 1 : Method Comparison

MethodYieldPurityScalabilityEnvironmental Impact
Fischer Esterification65–72%≥98%HighModerate (acid waste)
Enzymatic58%95%MediumLow
Acetic Anhydride>99%≥99%LowHigh (toxic byproducts)
Industrial Process70–75%≥99.5%HighControlled

Table 2 : Cost and Safety Considerations

MethodCatalyst CostSafety Risks
Fischer EsterificationLowCorrosive acids, high temps
EnzymaticHighMinimal
Acetic AnhydrideModerateToxicity, exothermic reaction
Industrial ProcessModerateControlled hazardous steps

Scientific Research Applications

Enzymatic Reactions

Lipase-Catalyzed Synthesis
ENPA serves as an important substrate in lipase-catalyzed reactions. Research has shown that it can be effectively used for synthesizing substituted phenylacetamides through enzymatic esterification. In one study, the use of ethyl 4-nitrophenylacetate led to a 100% conversion rate within 12 hours when ethanol was employed as the nucleophile and solvent . The enzyme CAL B demonstrated significant activity, highlighting the potential for biocatalysis in producing valuable compounds from ENPA.

Aminolysis Reactions
The compound also participates in aminolysis reactions, where it can yield phenylacetamides. The efficiency of these reactions varies based on the enzyme-substrate ratio and the solvent used. For instance, a study indicated that using different solvents such as diisopropyl ether resulted in high yields of the corresponding phenylacetamides . This versatility makes ENPA a valuable tool for synthesizing amide derivatives.

Organic Synthesis

Synthetic Intermediates
ENPA is frequently utilized as a synthetic intermediate in organic chemistry. Its structure allows for various modifications leading to the formation of more complex molecules. For example, it can be hydrolyzed to produce p-nitrophenol, which is useful in further chemical syntheses . Additionally, its reactivity makes it suitable for developing other derivatives that possess biological activity.

Biochemical Assays

Substrate for Enzyme Studies
ENPA is often employed as a substrate in biochemical assays to study enzyme kinetics and mechanisms. For instance, it has been used to evaluate the specificity and catalytic mechanisms of various hydrolases . The hydrolysis of ENPA can be monitored spectrophotometrically, providing insights into enzyme activity and efficiency.

  • Lipase-Catalyzed Esterification
    In a study published in Eur. J. Org. Chem., researchers explored the use of ENPA in lipase-catalyzed esterification reactions. The findings demonstrated that varying the enzyme-substrate ratio significantly influenced reaction rates and product yields, showcasing ENPA's utility in enzymatic processes .
  • Hydrolysis Studies
    A case study focusing on mandelamide hydrolase highlighted ENPA's role as a substrate for assessing enzyme kinetics through hydrolysis assays. The results indicated that ENPA could be effectively used to determine steady-state parameters for turnover rates, contributing valuable data for enzymology research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chlorophenylacetate

  • Molecular Formula : C₁₀H₁₁ClO₂
  • Molecular Weight : 198.65 g/mol
  • Key Differences: The chloro group at the para position is less electron-withdrawing than the nitro group, leading to higher reactivity in nucleophilic substitutions.

Ethyl 4-(Trifluoromethyl)phenylacetate

  • Molecular Formula : C₁₁H₁₁F₃O₂
  • Molecular Weight : 232.20 g/mol
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in drug design. No documented use in enzymatic assays, highlighting functional divergence from Ethyl 4-nitrophenylacetate .

Ethyl 4-Nitrophenylglyoxylate

  • Molecular Formula: C₁₀H₉NO₅
  • Molecular Weight : 223.18 g/mol
  • Key Differences :
    • The glyoxylate moiety introduces a ketone group, increasing electrophilicity.
    • This compound is employed in photochemical reactions but lacks the esterase substrate activity seen in this compound .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₀H₁₁NO₄ 209.20 94–95 Nitro, Ester
Ethyl 4-chlorophenylacetate C₁₀H₁₁ClO₂ 198.65 Not reported Chloro, Ester
Ethyl 4-(trifluoromethyl)phenylacetate C₁₁H₁₁F₃O₂ 232.20 Not reported Trifluoromethyl, Ester

Table 2: Reactivity in Cross-Ketonization with Acetic Acid*

Compound Temperature (K) Product Yield Observation
This compound 723 0% Decomposes to 4-nitrotoluene
Ethyl 2-naphthoate 723 41% Forms 2-naphthyl methyl ketone

*Reaction conditions: Catalytic ketonization over oxide catalysts.

Table 3: Carbonic Anhydrase Inhibition Profiles

Compound hCA I KI (μM) hCA II KI (μM) Inhibition Type
This compound Not applicable Substrate Competitive
Acetazolamide (Control) 0.25 0.012 Non-competitive
Novel Pyrrole Derivatives 3.4–73.6 8.7–144.2 Competitive

Key Research Findings

Enzymatic Hydrolysis

  • Gut microbiota esterases (e.g., Escherichia coli yjfP) hydrolyze this compound, analogous to methylphenidate metabolism .
  • Surface-bound bovine carbonic anhydrase (BCA) retains 80–90% activity in hydrolyzing this ester, confirming its utility in enzyme stability studies .

Stability and Reactivity

  • Under ketonization conditions (723 K), this compound undergoes decomposition rather than ketone formation, unlike esters with electron-donating groups (e.g., naphthyl) .

Biological Activity

Ethyl 4-nitrophenylacetate (CAS Number: 5445-26-1) is an organic compound widely studied for its biological activity and potential applications in various fields, including pharmaceuticals and biocatalysis. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.20 g/mol
  • Appearance : Colorless liquid
  • Melting Point : 62°C to 66°C

Mechanism of Biological Activity

This compound exhibits biological activity primarily through its interactions with enzymes and other biological macromolecules. Its nitro group plays a crucial role in its reactivity and biological effects.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for various enzymes, particularly lipases. In a study evaluating the aminolysis of ethyl phenylacetates, it was found that CAL B lipase effectively catalyzed the reaction, yielding high conversion rates under specific conditions (Table 1) .

Table 1: Enzyme Activity on this compound

EnzymeSolventE/S RatioConversion Rate (%)
CAL BDiisopropyl ether10100
LIPHexane100
CRLAcetonitrile100

Case Studies and Research Findings

  • Aminolysis Reactions : The aminolysis of this compound has been extensively studied. The compound was shown to have lower activation energy compared to other substrates, making it a favorable candidate for biocatalytic processes. Quantum calculations indicated that the catalyzed mechanism for this compound is energetically more favorable than for similar substrates .
  • Antimicrobial Activity : Some studies have suggested that derivatives of this compound exhibit antimicrobial properties, potentially due to the nitro group which can interfere with microbial metabolism. However, specific data on its antimicrobial efficacy remains limited and warrants further investigation.
  • Toxicological Studies : Toxicological assessments indicate that this compound has a relatively low acute toxicity profile (LD50 in rats is >5000 mg/kg). Nevertheless, exposure may lead to irritation of mucous membranes and respiratory tract .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the predominant reaction for ethyl 4-nitrophenylacetate, occurring under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

In acidic media, the ester undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. The reaction produces 4-nitrophenylacetic acid and ethanol:
C10H11NO4+H2OH+C8H7NO4+C2H5OH\text{C}_{10}\text{H}_{11}\text{NO}_4+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_8\text{H}_7\text{NO}_4+\text{C}_2\text{H}_5\text{OH}

Key Data:

  • Rate constants increase with water concentration (e.g., kobs=1.01×104s1k_{\text{obs}}=1.01\times 10^{-4}\,\text{s}^{-1} at 5 M H2_2O and 23°C) .

  • Activation energy is lowered by structured water networks forming eight-membered transition states .

Basic Hydrolysis (Saponification)

Under alkaline conditions, the ester reacts with hydroxide ions to form 4-nitrophenylacetic acid and ethanol:
C10H11NO4+OHC8H7NO4+C2H5OH\text{C}_{10}\text{H}_{11}\text{NO}_4+\text{OH}^-\rightarrow \text{C}_8\text{H}_7\text{NO}_4^-+\text{C}_2\text{H}_5\text{OH}

Key Data:

  • Reaction follows second-order kinetics (first-order in ester and hydroxide) .

  • Sensitive to pH; competitive inhibition by hydrogen ions observed in enzymatic analogs .

Enzymatic Hydrolysis

This compound serves as a substrate for hydrolases like trypsin , mimicking the behavior of p-nitrophenyl acetate (NPA) .

Mechanism with Trypsin

  • Acetylation: Rapid formation of an acyl-enzyme intermediate.

  • Deacetylation: Slow regeneration of the enzyme:
    Ester+TrypsinAcetyl Trypsin+4 Nitrophenol\text{Ester}+\text{Trypsin}\rightarrow \text{Acetyl Trypsin}+\text{4 Nitrophenol}
    Acetyl Trypsin+H2OTrypsin+Acetate\text{Acetyl Trypsin}+\text{H}_2\text{O}\rightarrow \text{Trypsin}+\text{Acetate}

Key Data:

  • pH-dependent activity with optimal rate at pH 7.8 .

  • Dissociation constant pKa=6.9pK_a=6.9 for the enzyme’s active site .

Stability and Decomposition

  • Thermal Stability: Decomposes above 200°C, releasing NOx_x gases .

  • Photodegradation: Exposure to UV light accelerates hydrolysis, forming nitroso byproducts .

Comparative Reaction Kinetics

Reaction TypeRate Constant (kobsk_{\text{obs}}, s1^{-1})ConditionsReference
Acidic Hydrolysis1.01×1041.01\times 10^{-4}5 M H2_2O, 23°C
Enzymatic (Trypsin)5.0×1025.0\times 10^{-2}pH 7.8, 25°C
Basic Hydrolysis3.4×1043.4\times 10^{-4}1 M NaOH, 45°C

Mechanistic Insights from Computational Studies

  • Transition State Analysis: Five-water molecular clusters stabilize the transition state, reducing activation enthalpy (ΔH=5.3kcal mol\Delta H^\ddagger =-5.3\,\text{kcal mol}) .

  • Hydrogen Bonding: Linear hydrogen bonds in the transition state enhance nucleophilic attack efficiency .

Q & A

Basic: What experimental methods are recommended for characterizing the purity and structural identity of Ethyl 4-nitrophenylacetate?

To confirm purity and structural identity, researchers should combine:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1 \text{H}- and 13C^13 \text{C}-NMR spectra to verify the presence of characteristic peaks, such as the ethyl ester group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for OCH2_2) and nitrobenzene protons (δ ~7.5–8.3 ppm) .
  • X-ray Diffraction (XRD) : Determine crystal structure parameters, including bond lengths (e.g., C=O at 1.202 Å, C–N at 1.202–1.219 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) using single-crystal XRD. Refinement parameters such as R=0.050R = 0.050 and wR=0.122wR = 0.122 ensure structural accuracy .
  • Chromatography (HPLC/GC) : Quantify purity using retention time comparisons against standards .

Basic: How is this compound employed as a substrate in enzymatic assays?

This compound is widely used to study enzyme kinetics, particularly for hydrolases like paraoxonase (PON1) and carbonic anhydrase:

  • Assay Design : Prepare a reaction mixture containing Tris-HCl buffer (25 mM, pH 7.4), CaCl2_2 (1 mM), and substrate (0.625 mM). Monitor 4-nitrophenol release at 402 nm (ε402=14,000M1cm1\varepsilon_{402} = 14,000 \, \text{M}^{-1}\text{cm}^{-1}) for 1 minute to ensure linear kinetics .
  • Data Interpretation : Calculate kcat/Kmk_{\text{cat}}/K_m to evaluate catalytic efficiency. For example, human carbonic anhydrase II exhibits kcat/Kmk_{\text{cat}}/K_m values of ~1.5 × 104^4 M1^{-1}s1^{-1} under optimized conditions .

Advanced: What crystallographic techniques resolve the molecular packing and intermolecular interactions of this compound?

Single-crystal XRD reveals:

  • Hydrogen Bonding : Two independent molecules in the asymmetric unit form C–H···O bonds (O···C distance: 3.297 Å) .
  • N–O···π Interactions : Nitro groups interact with aromatic rings (angle: 156.3°, O···centroid distance: 3.297 Å), stabilizing the crystal lattice .
  • Refinement Protocols : Use SHELX software for structure solution and refinement. Multi-scan absorption corrections (e.g., SADABS) and constraints (e.g., Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C)) ensure data reliability .

Advanced: How are discrepancies in kinetic parameters addressed when using this compound across enzymatic studies?

Discrepancies in KmK_m and kcatk_{\text{cat}} often arise from:

  • Buffer Composition : Variations in ionic strength (e.g., Ca2+^{2+} concentration) alter enzyme-substrate affinity .
  • pH Sensitivity : The ester’s hydrolysis rate is pH-dependent; ensure consistency in buffer systems (e.g., Tris-HCl vs. phosphate) .
  • Data Normalization : Use internal standards (e.g., PMSF for protease inhibition) and validate via Lineweaver-Burk plots to distinguish assay-specific artifacts .

Basic: What synthetic routes are reported for this compound?

The compound is typically synthesized via:

  • Esterification : React 4-nitrophenylacetic acid with ethanol under acid catalysis (e.g., H2_2SO4_4).
  • Crystallization : Grow single crystals by vapor diffusion of 95% ethanol into a saturated solution .
  • Purity Control : Monitor reaction progress via TLC (Rf_f ~0.5 in hexane:ethyl acetate 3:1) and confirm melting point (61–65°C) .

Advanced: How do computational methods complement experimental data in studying this compound’s electronic properties?

  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311+G(d,p) to predict vibrational frequencies (e.g., C=O stretch at ~1740 cm1^{-1}) and compare with experimental IR data .
  • Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for reaction mechanism studies .
  • Molecular Dynamics : Simulate solvent interactions (e.g., ethanol) to rationalize crystallization behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-nitrophenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-nitrophenylacetate

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